Cas no 161097-77-4 (Cimicifugoside H2)

Cimicifugoside H2 structure
Produktname:Cimicifugoside H2
Cimicifugoside H2 Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 9,19-Cyclolanost-7-ene-16,23-dione,11,24,25-trihydroxy-3-(b-D-xylopyranosyloxy)-, (3b,11b,24R)-
- CIMICIFUGOSIDE H-2
- cimetex
- Cimetidine Hydrochloride USP24
- Cimetidin-HCl
- Cimetidinhydrochlorid
- CIMICIFUGOSIDE H-2(AS)
- UNII-CS0JEH28E6
- 9,19-Cyclolanost-7-ene-16,23-dione, 11,24,25-trihydroxy-3-(beta-D-xylopyranosyloxy)-, (3beta,11beta,24R)-
- CHEBI:184035
- AKOS040760329
- Q27275729
- Cimicifugoside H 2
- 161097-77-4
- (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
- 9,19-CYCLOLANOST-7-ENE-16,23-DIONE, 11,24,25-TRIHYDROXY-3-(.BETA.-D-XYLOPYRANOSYLOXY)-, (3.BETA.,11.BETA.,24R)-
- CS0JEH28E6
- Cimicifugoside H2
- Cimicifugoside H-2, (-)-
- C35H54O10
- (1S,3R,6S,8R,12R,15R,16R,18S)-15-((2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl)-18-hydroxy-7,7,12,16-tetramethyl-6-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxypentacyclo(9.7.0.01,3.03,8.012,16)octadec-10-en-14-one
- Cimicifugoside H-2\\, (-)-, UNII-CS0JEH28E6
- DA-62318
-
- Inchi: InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
- InChI-Schlüssel: SUNYLGIAMKNXMN-GLWILYKISA-N
- Lächelt: C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2(C)C3=CC[C@H]4C(C)(C)[C@H](CC[C@]54C[C@@]35[C@H](C[C@]12C)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 634.37200
- Monoisotopenmasse: 634.37169792g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1280
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 14
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 174Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Fast unlöslich (0,057 g/l) (25°C),
- PSA: 173.98000
- LogP: 2.04670
Cimicifugoside H2 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | C214455-1mg |
Cimicifugoside H2 |
161097-77-4 | 1mg |
$ 930.00 | 2022-04-01 | ||
A2B Chem LLC | AE99328-100mg |
CIMICIFUGOSIDE H-2 |
161097-77-4 | 98% | 100mg |
$2040.00 | 2024-04-20 | |
TRC | C214455-0.5mg |
Cimicifugoside H2 |
161097-77-4 | 0.5mg |
$ 515.00 | 2022-04-01 |
Cimicifugoside H2 Verwandte Literatur
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:161097-77-4)Cimicifugoside H2

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung